molecular formula C9H7F2N B8605301 2-(2,3-Difluorophenyl)propanenitrile

2-(2,3-Difluorophenyl)propanenitrile

Cat. No.: B8605301
M. Wt: 167.15 g/mol
InChI Key: NCQUUMLRRPUAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Difluorophenyl)propanenitrile is a fluorinated aromatic nitrile compound characterized by a propanenitrile backbone substituted with a 2,3-difluorophenyl group. For instance, the 2,3-difluorophenyl moiety is incorporated into complex molecules such as Goxalapladib (C40H39F5N4O3), a therapeutic agent for atherosclerosis, where it likely enhances metabolic stability and target binding through fluorine’s electron-withdrawing effects . The nitrile group in such compounds often serves as a versatile synthetic intermediate, enabling further functionalization via hydrolysis or cyclization reactions .

Properties

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

2-(2,3-difluorophenyl)propanenitrile

InChI

InChI=1S/C9H7F2N/c1-6(5-12)7-3-2-4-8(10)9(7)11/h2-4,6H,1H3

InChI Key

NCQUUMLRRPUAQG-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=C(C(=CC=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorination: The 2,3-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, increasing electrophilicity at the nitrile group compared to non-fluorinated analogs like 2,3-diphenylpropanenitrile. This enhances reactivity in nucleophilic addition reactions .
  • Lipophilicity: Fluorine atoms elevate logP values, improving membrane permeability and bioavailability relative to non-fluorinated counterparts. For example, Goxalapladib’s difluorophenyl moiety contributes to its prolonged half-life in vivo .

Pharmaceutical Relevance

  • Synthetic Utility : The nitrile group in this compound is a critical handle for constructing heterocyclic systems, as seen in the benzodiazepine derivative (T3D3056, C19H14ClF2N3O2) .
  • Therapeutic Derivatives : In Goxalapladib, the 2,3-difluorophenyl group is part of a larger scaffold that optimizes binding to lipoprotein-associated phospholipase A2 (Lp-PLA2), a target in atherosclerosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.